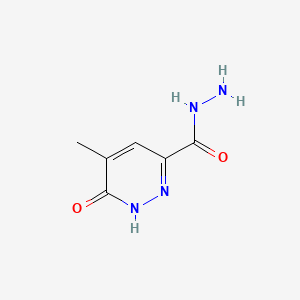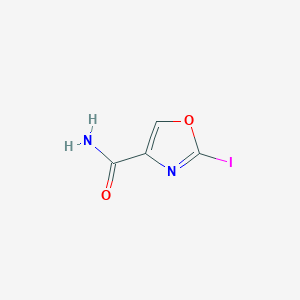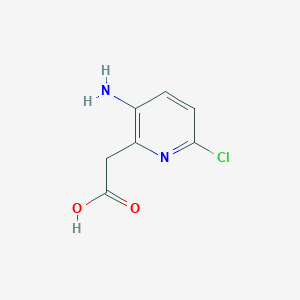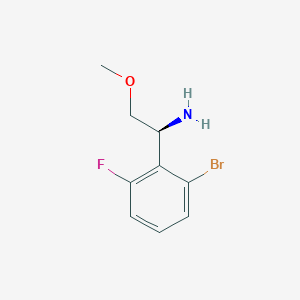
2,3-Dihydroxysuccinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxysuccinonitrile is an organic compound characterized by the presence of two hydroxyl groups and two nitrile groups attached to a succinonitrile backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxysuccinonitrile typically involves the hydroxylation of succinonitrile derivatives. One common method includes the reaction of succinonitrile with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. This process ensures the selective addition of hydroxyl groups to the desired positions on the succinonitrile backbone.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also emphasized to align with green chemistry principles. The scalability of this process allows for the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxysuccinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxysuccinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxysuccinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxybenzoic acid: Shares the hydroxyl groups but differs in the presence of a carboxylic acid group instead of nitriles.
2,3-Dihydroquinazolinone: Contains a similar dihydroxy structure but with a quinazolinone backbone.
Eigenschaften
Molekularformel |
C4H4N2O2 |
|---|---|
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedinitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H |
InChI-Schlüssel |
RNYXHSLVKXGAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(C#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)





![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)






